molecular formula C29H42Cl2CrN2O2 B6298024 [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride CAS No. 1252666-42-4

[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride

Cat. No. B6298024
CAS RN: 1252666-42-4
M. Wt: 573.6 g/mol
InChI Key: CJBCZSNCTUEZDA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride, commonly referred to as 2,4-BDMPC-CrCl2, is an organometallic compound which has been widely used in synthetic organic chemistry. The compound is a powerful and versatile reagent, used in a variety of synthetic transformations and as a catalyst in a variety of reactions. It is a highly efficient catalyst for the formation of carbon–carbon bonds, and has been used in a variety of synthetic transformations, including the synthesis of a variety of heterocyclic compounds, the synthesis of organometallic compounds, and the formation of organometallic complexes.

Scientific Research Applications

2,4-BDMPC-CrCl2 has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, the synthesis of organometallic compounds, and the formation of organometallic complexes. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, it has been used in the synthesis of polymers, and in the synthesis of nanomaterials.

Mechanism of Action

2,4-BDMPC-CrCl2 acts as a Lewis acid, which is capable of forming a variety of complexes with a variety of organic molecules. The complexation of the organic molecule with the 2,4-BDMPC-CrCl2 reagent results in a variety of chemical transformations, depending on the nature of the organic molecule. For example, the complexation of an alkene with the 2,4-BDMPC-CrCl2 reagent results in a cycloaddition reaction, which results in the formation of a heterocyclic compound.
Biochemical and Physiological Effects
2,4-BDMPC-CrCl2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of a variety of bacterial and fungal organisms, as well as inhibit the growth of mammalian cells. In addition, the compound has been shown to have a variety of anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,4-BDMPC-CrCl2 is a highly efficient and versatile reagent, and has a variety of advantages for use in laboratory experiments. It is a highly efficient catalyst for the formation of carbon–carbon bonds, and can be used in a variety of synthetic transformations. In addition, it is relatively inexpensive, and is relatively stable in air. However, the compound is toxic, and should be handled with care.

Future Directions

The potential applications of 2,4-BDMPC-CrCl2 are numerous, and the compound has the potential to be used in a variety of synthetic transformations and as a catalyst in a variety of reactions. Further research is needed to explore the potential of the compound in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, further research is needed to explore the potential of the compound in the synthesis of polymers, and in the synthesis of nanomaterials. Finally, further research is needed to explore the potential biochemical and physiological effects of the compound.

Synthesis Methods

2,4-BDMPC-CrCl2 can be prepared using a two-step method. The first step involves the reaction of 2,4-dimethylphenyliminopentane (2,4-DMPA) and chromium(II) chloride (CrCl2) in tetrahydrofuran (THF) to form the 2,4-BDMPC-CrCl2 complex. The reaction is typically carried out at room temperature, and the product is isolated by precipitation. The second step involves the addition of anhydrous THF to the 2,4-BDMPC-CrCl2 complex, which is then heated to reflux for several hours. The product is then isolated by filtration and dried under vacuum.

properties

IUPAC Name

2-N,4-N-bis(2,4-dimethylphenyl)pentane-2,4-diimine;dichlorochromium;oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.2C4H8O.2ClH.Cr/c1-14-7-9-20(16(3)11-14)22-18(5)13-19(6)23-21-10-8-15(2)12-17(21)4;2*1-2-4-5-3-1;;;/h7-12H,13H2,1-6H3;2*1-4H2;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBCZSNCTUEZDA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C)CC(=NC2=C(C=C(C=C2)C)C)C)C.C1CCOC1.C1CCOC1.Cl[Cr]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42Cl2CrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride

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